molecular formula C13H19NO4 B2800814 (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 72458-46-9

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B2800814
CAS No.: 72458-46-9
M. Wt: 253.298
InChI Key: BTIIGIMBIARTEA-YVECIDJPSA-N
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Description

Historical Context and Discovery of Iminosugar Derivatives

The discovery of 1-deoxynojirimycin in 1976 marked a pivotal moment in the study of iminosugars, a class of carbohydrate analogs where a nitrogen atom replaces the ring oxygen. Isolated initially from mulberry leaves (Morus alba), 1-deoxynojirimycin demonstrated unique α-glucosidase inhibitory properties, sparking interest in its potential therapeutic applications. Early research focused on natural sources, but limitations in yield and structural diversity prompted synthetic efforts to modify the core scaffold. The introduction of N-alkyl and N-aryl substituents, including the N-benzyl group, emerged as a strategy to enhance pharmacological profiles while retaining enzymatic inhibition.

Biosynthetic pathways in Bacillus subtilis revealed critical enzymatic steps for 1-deoxynojirimycin production, involving transamination, dephosphorylation, and cyclization reactions. These insights enabled microbial fermentation approaches to scale up production, though chemical synthesis remained essential for generating derivatives with tailored substituents. The N-benzyl-deoxynojirimycin derivatives, first synthesized in the early 2000s, represented a leap forward in balancing potency and metabolic stability.

Classification and Nomenclature within the Iminosugar Family

Iminosugars are classified based on ring size, stereochemistry, and substitution patterns. N-Benzyl-deoxynojirimycin belongs to the polyhydroxylated piperidine subclass, distinguished by a six-membered ring with five hydroxyl groups and an N-benzyl moiety. Its systematic name, (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol, reflects the absolute configuration of chiral centers and substituent positions.

The nomenclature adheres to IUPAC guidelines, prioritizing hydroxyl group numbering and stereochemical descriptors. Key structural features include:

  • A piperidine ring with hydroxyl groups at C3, C4, and C5.
  • A hydroxymethyl group at C2.
  • An N-benzyl substituent at C1.

This configuration places the compound within a broader family of deoxynojirimycin analogs, which vary in N-substituents (e.g., N-butyl, N-nonyl) and hydroxyl group modifications.

Evolutionary Development of Structure-Based Research

The synthesis of N-benzyl-deoxynojirimycin derivatives has evolved through iterative design strategies. Early work focused on modifying the N-alkyl chain length, but steric and electronic effects necessitated more nuanced approaches. A 2019 study synthesized 19 derivatives, systematically varying benzyl ring substituents to assess α-glucosidase inhibition. Key findings included:

Compound Substituents IC₅₀ (mM)
18a 4-hydroxy-3-methoxybenzyl 0.207
18b 3-bromo-4-hydroxy-5-methoxy 0.276
Acarbose - 0.353

Hydrogen bonding and arene-arene interactions with α-glucosidase residues (e.g., Arg 315) were identified as critical for activity, with compound 18a exhibiting the highest potency due to optimal substituent positioning.

Parallel efforts explored ring size and stereochemical variations. For instance, C4 epimerization in N-butyldeoxygalactojirimycin abolished activity, underscoring the importance of absolute configuration. Cyclopentitol analogs with truncated rings showed selective inhibition of lysosomal β-glucosidases, expanding the therapeutic scope beyond α-glucosidases.

Significance in Glycobiology Research Paradigms

N-Benzyl-deoxynojirimycin derivatives occupy a unique niche in glycobiology due to their dual role as enzyme inhibitors and chemical probes. By competitively binding to α-glucosidase active sites, these compounds modulate carbohydrate metabolism, offering insights into:

  • Glycoprotein processing in the endoplasmic reticulum.
  • Lysosomal enzyme regulation in storage disorders.
  • Viral entry mechanisms dependent on host glycosidases.

Comparative studies with acarbose, a clinical α-glucosidase inhibitor, highlight the superior potency of certain derivatives (e.g., 18a’s IC₅₀ of 0.207 mM vs. acarbose’s 0.353 mM). Furthermore, molecular dynamics simulations predict stable binding conformations, enabling structure-guided optimization for next-generation inhibitors.

The interplay between N-substituent hydrophobicity and hydrogen-bonding capacity underscores a broader principle in glycobiology: minor structural changes can drastically alter enzyme specificity. This paradigm drives ongoing research into iminosugar-based therapeutics for diabetes, viral infections, and genetic disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c15-8-10-12(17)13(18)11(16)7-14(10)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11+,12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIIGIMBIARTEA-YVECIDJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CC2=CC=CC=C2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and suitable aldehydes or ketones.

    Formation of Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions, often involving the use of reducing agents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

Enzyme Inhibition Activity

The compound exhibits selective inhibition of glycosidase enzymes, particularly β-galactosidase , due to structural similarities to natural substrates. Studies on structurally related analogs (e.g., 4-epi-isofagomine derivatives) highlight its mechanism of action:

Enzyme TargetIC₅₀ (μM)Selectivity vs. Other EnzymesSource
β-Galactosidase0.02>7,500-fold vs. α-galactosidase
α-Galactosidase150Low affinity
β-Glucosidase60Moderate inhibition
  • Mechanism : Acts as a competitive inhibitor by mimicking the transition state of glycosidic bond hydrolysis .
  • Structural Basis : The hydroxyl groups at positions 3, 4, and 5 coordinate with the enzyme’s active site, while the benzyl group enhances binding affinity .

Deprotection of the Benzyl Group

The benzyl group serves as a protecting amine that can be removed via catalytic hydrogenation :

  • Reaction :
     2R 3R 4R 5S 1 Benzyl 2 hydroxymethyl piperidine 3 4 5 triolH2/Pd/C 2R 3R 4R 5S 2 Hydroxymethyl piperidine 3 4 5 triol\text{ 2R 3R 4R 5S 1 Benzyl 2 hydroxymethyl piperidine 3 4 5 triol}\xrightarrow{H_2/Pd/C}\text{ 2R 3R 4R 5S 2 Hydroxymethyl piperidine 3 4 5 triol}
  • Conditions : 10% Pd/C, H₂ (1 atm), ethanol, 25°C .

Oxidation of Hydroxyl Groups

Primary and secondary hydroxyl groups undergo oxidation to form ketones or carboxylic acids:

  • Example : Oxidation of the hydroxymethyl group (–CH₂OH) to a carboxylate (–COOH) using KMnO₄ in acidic conditions .

Esterification

Hydroxyl groups react with acyl chlorides to form esters:

  • Reagents : Acetyl chloride, pyridine (base catalyst) .
  • Application : Enhances membrane permeability for pharmacological studies .

Biochemical Pathways

The compound participates in metabolic and enzymatic transformations:

Glycosylation Reactions

  • Role : Acts as a glycosyltransferase inhibitor, blocking the transfer of sugar moieties to proteins .
  • Evidence : Reduces glycosphingolipid accumulation in GM1-gangliosidosis cell models by 6.5–19-fold .

Oxidative Metabolism

  • Pathway : Hepatic oxidation via cytochrome P450 enzymes generates polar metabolites (e.g., glucuronides) .
  • Detection : Metabolites identified using LC-MS/MS in murine models .

Comparative Reactivity with Analogues

Reactivity trends for related piperidine derivatives:

Compound ModificationsKey Reactivity DifferencesSource
2-Pentyl substitution (vs. benzyl)Enhanced β-galactosidase inhibition (IC₅₀ = 0.01 μM)
Removal of 3,4,5-triol groupsLoss of enzyme selectivity
Benzyl → Trimethylsilyl substitutionAltered lipophilicity and metabolic stability

Stability Under Physiological Conditions

  • pH Sensitivity : Stable at pH 4–8; degrades in strongly acidic/basic conditions via ring-opening .
  • Thermal Stability : Decomposes above 200°C, confirmed by TGA-DSC analysis .

Scientific Research Applications

Antiviral Activity

One of the primary applications of (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol is its antiviral properties. It has been studied for its effectiveness against various viruses by inhibiting glycosidases that are crucial for viral replication. This makes it a potential candidate for antiviral drug development.

Inhibition of Glycosidases

The compound acts as an inhibitor of glycosidases, particularly in the context of treating diseases caused by glycoproteins. Its structure allows it to mimic the substrate of these enzymes, thereby blocking their activity. This inhibition can be beneficial in conditions where glycoprotein metabolism is disrupted.

Role in Cancer Therapy

Research has indicated that this compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a leading pharmaceutical institute demonstrated that N-benzyl-1-deoxynojirimycin exhibited significant antiviral activity against HIV and other enveloped viruses. The mechanism was attributed to its ability to inhibit the viral entry into host cells by targeting specific glycoproteins on the virus surface.

Case Study 2: Glycosidase Inhibition

In another investigation published in a peer-reviewed journal, the compound was evaluated for its inhibition of α-glucosidase and α-mannosidase. The results showed that it effectively reduced enzyme activity in vitro, suggesting potential applications in managing metabolic disorders such as diabetes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The benzyl-substituted compound is compared below with key analogs, focusing on substituents, stereochemistry, and biological relevance.

Table 1: Structural and Functional Comparison
Compound Name Substituent Stereochemistry Empirical Formula Molecular Weight Key Applications/Properties
Target Compound Benzyl 2R,3R,4R,5S C13H19NO4 265.30 Research candidate (glycosidase inhibition)
Miglitol 2-Hydroxyethyl 2R,3R,4R,5S C8H17NO5 207.22 FDA-approved α-glucosidase inhibitor (diabetes)
Miglustat Butyl 2R,3R,4R,5S C10H21NO4 219.28 Gaucher disease therapy (glucosylceramide synthase inhibitor)
Deoxynojirimycin (Impurity F) None 2R,3R,4R,5S C6H13NO4 163.17 Reference standard for iminosugar activity
Migalastat None 2R,3S,4R,5S C6H13NO4 163.17 Fabry disease therapy (α-galactosidase stabilizer)
Key Observations:
  • However, bulky aromatic substituents may reduce solubility .
  • Stereochemical Sensitivity: Migalastat (2R,3S configuration) demonstrates that minor stereochemical changes drastically alter biological targets—it stabilizes α-galactosidase, unlike Miglitol’s α-glucosidase inhibition .
  • Therapeutic Relevance: Miglitol and Miglustat are clinically validated, while the benzyl derivative remains in preclinical exploration due to unoptimized pharmacokinetics .

Spectroscopic and Electronic Properties

Table 2: Spectroscopic and Computational Data
Compound HOMO-LUMO Gap (eV) Notable Hydrogen Bonding Key Spectroscopic Features (FTIR/Raman)
Target Compound Not reported Benzyl π-π interactions Pending experimental data
Miglitol 6.2 Intramolecular OH···O FTIR: O-H stretch (3400 cm⁻¹), C-O-C (1100 cm⁻¹)
Miglustat Not reported Hydroxyl network Similar to Miglitol but with butyl C-H stretches
  • Miglitol’s lower HOMO-LUMO gap (6.2 eV) suggests higher reactivity compared to non-hydroxylated analogs .
  • The benzyl group in the target compound may introduce UV absorbance shifts due to aromatic conjugation, though experimental validation is needed.

Biological Activity

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a piperidine derivative with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique stereochemistry and functional groups that may influence its interaction with biological systems. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's hydroxymethyl and benzyl groups are believed to enhance its affinity for certain receptors and enzymes.

Potential Mechanisms Include:

  • Inhibition of Glycosidases : Similar compounds have been shown to inhibit glycosidase enzymes, which play a crucial role in carbohydrate metabolism. This inhibition can lead to altered glucose metabolism and has implications in diabetes management.
  • Antioxidant Activity : The presence of hydroxymethyl groups may confer antioxidant properties, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter levels.

Biological Activity Data

Biological ActivityObservations
Glycosidase InhibitionEffective against specific glycosidases; IC50 values vary based on enzyme type.
Antioxidant PotentialExhibits significant free radical scavenging activity in vitro.
NeuroprotectionProtects neuronal cells from oxidative damage in cell culture studies.

Case Study 1: Glycosidase Inhibition

A study investigated the inhibitory effects of this compound on various glycosidases. The compound demonstrated significant inhibition against α-glucosidase and β-galactosidase with IC50 values of 25 µM and 30 µM respectively. These results indicate potential applications in managing postprandial hyperglycemia in diabetic patients.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing the antioxidant capacity of the compound using DPPH radical scavenging assays, it was found that at a concentration of 50 µM, the compound reduced DPPH radicals by approximately 70%. This suggests a strong potential for use as an antioxidant agent.

Case Study 3: Neuroprotective Effects

Research conducted on neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to untreated controls. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels.

Q & A

Q. What are the established synthetic pathways for (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol?

The compound is synthesized via multi-step reactions starting from carbohydrates like D-glucose or D-arabinose. Key steps include stereoselective cyclization to form the piperidine ring, introduction of the benzyl group via alkylation, and hydroxylation/oxidation to install functional groups. Protecting strategies (e.g., benzyl or acetyl groups) are critical to preserve stereochemistry during synthesis .

Q. How is the stereochemical configuration of this compound validated?

Stereochemistry is confirmed using:

  • NMR spectroscopy : Analysis of coupling constants and NOE correlations to determine spatial arrangements.
  • Optical rotation : Comparison with literature values (e.g., [α]D = -23.7° for related piperidine triols) .
  • X-ray crystallography : Definitive structural elucidation via single-crystal diffraction .

Q. What analytical methods ensure purity and structural integrity?

  • HPLC : To assess purity (>95% typically required for pharmacological studies).
  • HRMS : For molecular weight confirmation.
  • 13C/1H NMR : To verify functional groups and absence of byproducts .

Advanced Research Questions

Q. How can synthetic protocols be optimized to mitigate racemization during piperidine ring formation?

Racemization is minimized by:

  • Low-temperature reactions : To reduce thermal degradation.
  • Chiral auxiliaries or catalysts : To enforce stereochemical control during cyclization.
  • Protecting group strategies : Temporary masking of hydroxyl groups to prevent unintended side reactions .

Q. What factors explain discrepancies in glycosidase inhibition data across studies?

Variations in IC50 values may arise from:

  • Enzyme source : Isoforms from different organisms (e.g., β-galactosidase from Aspergillus oryzae vs. human lysosomal enzymes).
  • Assay conditions : pH, temperature, and substrate concentration.
  • Compound purity : Impurities (>5%) can skew activity measurements .

Q. How does the benzyl group influence the compound’s pharmacokinetic properties?

The benzyl moiety enhances lipophilicity , improving membrane permeability and bioavailability. However, it may reduce solubility, necessitating formulation adjustments (e.g., salt forms like hydrochloride, as in ).

Q. What experimental designs are recommended for studying its role as a pharmacological chaperone?

  • Cellular assays : Measure protein stabilization (e.g., mutant enzyme rescue in lysosomal storage disease models).
  • Thermal shift assays : Quantify target protein stability via melting temperature (Tm) shifts.
  • In vivo models : Evaluate pharmacokinetics (Cmax, AUC) and efficacy in disease-relevant organisms .

Data Interpretation and Optimization

Q. How should researchers resolve conflicting structural data from NMR and crystallography?

  • Cross-validation : Compare NMR-derived dihedral angles with crystallographic bond lengths/angles.
  • Dynamic effects : Account for solution-phase conformational flexibility in NMR vs. solid-state rigidity in crystallography .

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Enhances reaction control and scalability for sensitive intermediates.
  • Catalytic hydrogenation : Efficient removal of benzyl protecting groups.
  • DoE (Design of Experiments) : Systematic optimization of reaction parameters (e.g., temperature, solvent) .

Biological Activity and Mechanisms

Q. Why do structural analogs of this compound exhibit varying glycosidase inhibition?

Minor stereochemical or substituent changes (e.g., cyclohexylpropyl vs. benzyl groups) alter enzyme binding affinity. Molecular docking studies can identify critical interactions (e.g., hydrogen bonding with catalytic residues) .

Q. How to evaluate its potential off-target effects in pharmacological studies?

  • Selectivity profiling : Screen against a panel of related enzymes (e.g., α-/β-glucosidases, galactosidases).
  • Proteomics : Assess global protein binding using affinity pull-down assays .

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